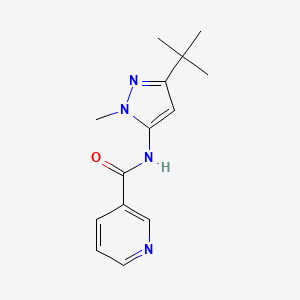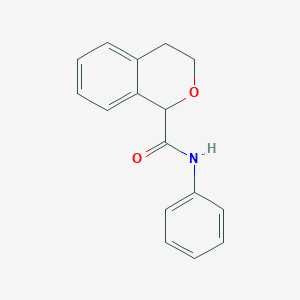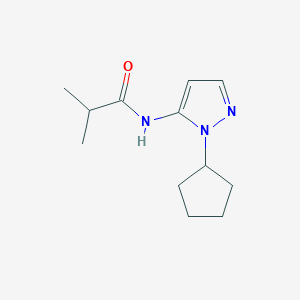
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide, also known as BMPPA, is a chemical compound that has been studied for its potential use in scientific research. This compound is a pyrazole-pyridine hybrid that has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes. N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In animal models, N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to increase the levels of antioxidant enzymes and reduce oxidative stress. N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to reduce inflammation and improve immune function. In cancer cells, N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to inhibit cell growth and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide in lab experiments is its high purity and reproducibility of synthesis. N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to be stable under various conditions, making it suitable for long-term studies. However, one limitation of using N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide is its limited solubility in aqueous solutions, which may require the use of organic solvents for certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide. One direction is to further investigate its mechanism of action and signaling pathways involved. Another direction is to study its potential use in combination with other compounds for enhanced therapeutic effects. Additionally, the potential use of N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide in clinical trials for various diseases should be explored.
In conclusion, N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide is a promising compound that has shown potential in various scientific research applications. Its synthesis method is efficient and reproducible, and its mechanism of action involves the modulation of various signaling pathways. N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. There are several future directions for the study of N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide, and its potential use in clinical trials should be explored further.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide involves the reaction of 3-cyanopyridine with tert-butyl acetoacetate and 3-amino-5-tert-butyl-2-methylpyrazole in the presence of a base. The resulting product is then purified using column chromatography to obtain N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide in high purity. This synthesis method has been reported to be efficient and reproducible.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been studied for its potential use in various scientific research applications, including neuroprotection, cancer treatment, and inflammation. In neuroprotection studies, N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to protect neurons against oxidative stress and improve cognitive function in animal models. In cancer treatment studies, N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation studies, N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to reduce inflammation and improve immune function.
Propiedades
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-14(2,3)11-8-12(18(4)17-11)16-13(19)10-6-5-7-15-9-10/h5-9H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTBQGQGHPUAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7501016.png)


![1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7501019.png)
![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501021.png)
![6-(4-methoxyphenyl)-1-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501029.png)
![azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7501031.png)
![N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501033.png)
![N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501047.png)
![3,5-dimethoxy-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7501059.png)
![(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B7501072.png)
![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501076.png)
